molecular formula C11H13N3 B074709 1-benzyl-3-methyl-1H-pyrazol-5-amine CAS No. 1134-82-3

1-benzyl-3-methyl-1H-pyrazol-5-amine

Cat. No. B074709
Key on ui cas rn: 1134-82-3
M. Wt: 187.24 g/mol
InChI Key: WRHZMJSDCJXWDL-UHFFFAOYSA-N
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Patent
US06645258B2

Procedure details

To a solution of 16.4 g (0.2 mol) of 3-aminocrotononitrile in 100 cm3 of n-pentanol were added 26.9 g (0.22 mol) of benzylhydrazine and the mixture was then heated at reflux for 12 hours. The n-pentanol was subsequently distilled off under reduced pressure and a thick oil was obtained, which was purified by chromatography on silica gel. A pale yellow solid was obtained, which was crystallized from isopropyl ether and was then filtered on a sinter funnel. After drying under vacuum at 40° C., 17 g of the expected product were obtained in the form of a pale yellow solid, the melting point of which was from 76 to 78° C.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
26.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1]/[C:2](/[CH3:6])=[CH:3]\[C:4]#[N:5].[CH2:7]([NH:14]N)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C(O)CCCC>[NH2:5][C:4]1[N:14]([CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[N:1]=[C:2]([CH3:6])[CH:3]=1

Inputs

Step One
Name
Quantity
16.4 g
Type
reactant
Smiles
N\C(=C/C#N)\C
Name
Quantity
26.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NN
Name
Quantity
100 mL
Type
solvent
Smiles
C(CCCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 hours
Duration
12 h
DISTILLATION
Type
DISTILLATION
Details
The n-pentanol was subsequently distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
a thick oil was obtained
CUSTOM
Type
CUSTOM
Details
which was purified by chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
A pale yellow solid was obtained
CUSTOM
Type
CUSTOM
Details
which was crystallized from isopropyl ether
FILTRATION
Type
FILTRATION
Details
was then filtered on a sinter funnel
CUSTOM
Type
CUSTOM
Details
After drying under vacuum at 40° C.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NN1CC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: CALCULATEDPERCENTYIELD 45.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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